
Warfarin-d5
Descripción general
Descripción
Warfarin-d5 is a deuterated form of Warfarin, a well-known anticoagulant. The deuterium atoms replace five hydrogen atoms in the Warfarin molecule, making this compound useful as an internal standard in various analytical applications . The molecular formula of this compound is C19H11D5O4, and it has a molecular weight of 313.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Warfarin-d5 involves the incorporation of deuterium atoms into the Warfarin molecule. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 4-hydroxycoumarin with deuterated benzylideneacetone under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure the incorporation of deuterium atoms. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the final product .
Análisis De Reacciones Químicas
Types of Reactions: Warfarin-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form hydroxywarfarins.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the coumarin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various hydroxywarfarins, reduced this compound, and substituted derivatives .
Aplicaciones Científicas De Investigación
Chemical Analysis
Internal Standard in Mass Spectrometry and NMR:
Warfarin-d5 is primarily used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its distinct mass due to the presence of deuterium allows for accurate quantification of Warfarin and its metabolites in complex biological matrices. This application is crucial for ensuring the reliability of analytical results in various studies involving Warfarin .
Table 1: Analytical Applications of this compound
Application Type | Description |
---|---|
Mass Spectrometry | Used as an internal standard for quantifying Warfarin levels. |
Nuclear Magnetic Resonance | Facilitates the identification and quantification of metabolites. |
Pharmacokinetics and Metabolism Studies
This compound plays a pivotal role in pharmacokinetic studies, particularly in understanding the metabolism and clearance of Warfarin in humans. It has been employed as an internal standard in studies assessing the pharmacokinetic parameters of Warfarin enantiomers, such as area under the curve (AUC), maximum plasma concentration (C_max), and half-life (t_1/2). For instance, a study involving healthy volunteers utilized this compound to analyze plasma concentrations of Warfarin, demonstrating its effectiveness in pharmacokinetic modeling .
Table 2: Pharmacokinetic Parameters Analyzed with this compound
Parameter | Description |
---|---|
Area Under Curve (AUC) | Measures the total drug exposure over time. |
Maximum Plasma Concentration (C_max) | Indicates peak drug concentration post-administration. |
Half-life (t_1/2) | Time taken for the plasma concentration to reduce by half. |
Clinical Research Applications
In clinical settings, this compound is utilized to monitor anticoagulant therapy and assess drug interactions. Its ability to provide accurate measurements of Warfarin levels is essential for personalized medicine approaches, especially for patients with varying responses to anticoagulant therapy. Case studies have highlighted instances where this compound was instrumental in determining appropriate dosing strategies for patients exhibiting resistance or inefficacy to standard Warfarin therapy .
Case Study Example:
A notable case involved a patient experiencing recurrent thromboembolism despite adequate anticoagulation with traditional Warfarin doses. The use of this compound allowed researchers to accurately measure plasma levels and adjust therapy accordingly, ultimately improving patient outcomes.
Quality Control in Pharmaceutical Formulations
This compound is also applied in the quality control processes of pharmaceutical formulations containing Warfarin. Its use as an internal standard ensures that formulations meet regulatory standards for potency and purity, thereby enhancing patient safety and therapeutic efficacy .
Table 3: Quality Control Applications of this compound
Application Type | Description |
---|---|
Pharmaceutical Testing | Ensures accuracy in potency assessments of formulations. |
Regulatory Compliance | Aids in meeting safety standards for anticoagulant drugs. |
Mecanismo De Acción
Warfarin-d5, like Warfarin, acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the regeneration of reduced vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X, as well as proteins C and S. The result is an anticoagulant effect that prevents blood clot formation .
Comparación Con Compuestos Similares
Warfarin: The non-deuterated form of Warfarin-d5.
Acenocoumarol: Another vitamin K antagonist with a similar mechanism of action.
Phenprocoumon: A long-acting vitamin K antagonist used in Europe.
Dicoumarol: A naturally occurring anticoagulant with a similar structure to Warfarin.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide a distinct mass difference that allows for accurate quantification and analysis of Warfarin and its metabolites in complex biological matrices .
Actividad Biológica
Warfarin-d5 is a deuterated form of the anticoagulant drug warfarin, which is widely used for the prevention and treatment of thromboembolic disorders. The biological activity of this compound is closely related to its mechanism of action, pharmacokinetics, and interactions with genetic factors that influence its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Warfarin acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the regeneration of vitamin K. This inhibition leads to a reduction in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver, ultimately resulting in anticoagulation. The S-enantiomer of warfarin is significantly more potent than the R-enantiomer, and it is primarily metabolized by cytochrome P450 2C9 (CYP2C9) .
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of regular warfarin but with variations due to deuteration. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Highly protein-bound (approximately 97-99%).
- Metabolism : Primarily metabolized by CYP2C9; deuteration can slightly alter metabolic pathways.
- Excretion : Renal excretion as metabolites.
Genetic Factors Influencing this compound Activity
Genetic polymorphisms significantly affect the pharmacodynamics and pharmacokinetics of this compound. The two primary genes involved are:
- VKORC1 : Variants can lead to increased sensitivity to warfarin, necessitating lower doses.
- CYP2C9 : Polymorphisms such as CYP2C92 and CYP2C93 result in decreased metabolism, leading to higher plasma concentrations and increased bleeding risk .
Case Study 1: Warfarin Dosing Challenges
A 66-year-old female patient with a history of deep vein thrombosis was started on warfarin therapy. Genetic testing revealed polymorphisms in both VKORC1 and CYP2C9, which affected her dosing requirements. Through careful monitoring and adjustment based on INR levels, her dose was successfully titrated to achieve therapeutic anticoagulation without adverse effects .
Case Study 2: Warfarin Resistance
A 52-year-old male presented with recurrent thromboembolism despite being on therapeutic doses of warfarin. His INR levels were within the target range; however, genetic analysis indicated a variant in VKORC1 that contributed to his resistance to typical dosing regimens. Adjustments were made using a higher dose alongside bridging therapy with heparin .
Research Findings
Recent studies have expanded our understanding of warfarin's biological activity beyond hemostasis:
- Bone Health : Warfarin affects non-hemostatic vitamin K-dependent proteins involved in bone metabolism, potentially influencing osteoporosis risk .
- Cancer Research : Antitumor effects have been observed due to warfarin's impact on tumor growth factors independent of its anticoagulant properties .
- Inflammatory Responses : Warfarin may modulate inflammatory pathways, suggesting broader therapeutic applications beyond anticoagulation .
Data Tables
Parameter | This compound | Regular Warfarin |
---|---|---|
Absorption | Rapid | Rapid |
Protein Binding | 97-99% | 97-99% |
Half-life | 36-42 hours | 36-42 hours |
Metabolizing Enzymes | CYP2C9 (deuterated effect) | CYP2C9 |
Genetic Variability Impact | Significant | Significant |
Propiedades
IUPAC Name |
4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-ATTUOBAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716327, DTXSID801016155 | |
Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Warfarin-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75472-93-4, 791013-22-4 | |
Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Warfarin-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.